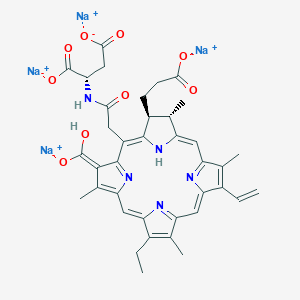
Talaporfin (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Talaporfin (sodium), also known as mono-L-aspartyl chlorin e6, is a chlorin-based photosensitizer used in photodynamic therapy (PDT). It absorbs red light at wavelengths of 664-667 nm, typically provided by a laser tuned to this wavelength. Talaporfin (sodium) is primarily used in the treatment of various cancers, including lung and esophageal cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Talaporfin (sodium) is synthesized through a series of chemical reactions involving chlorin e6 and L-aspartic acid. The process involves the esterification of chlorin e6 with L-aspartic acid, followed by purification steps to obtain the final product .
Industrial Production Methods: Industrial production of Talaporfin (sodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Talaporfin (sodium) undergoes various chemical reactions, including:
Reduction: Talaporfin (sodium) can be reduced under specific conditions, altering its photodynamic properties.
Substitution: Chemical modifications can be made to Talaporfin (sodium) to enhance its efficacy and reduce side effects.
Common Reagents and Conditions:
Oxidation: Light and oxygen are essential for the photodynamic activity of Talaporfin (sodium).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various chemical reagents can be employed to introduce functional groups.
Major Products Formed:
Aplicaciones Científicas De Investigación
Talaporfin (sodium) has a wide range of scientific research applications, including:
Chemistry:
- Used as a photosensitizer in photochemical reactions to study the generation of reactive oxygen species .
Biology:
Medicine:
- Approved for the treatment of early-stage lung and esophageal cancers .
- Explored for its potential in treating other types of cancers and non-cancerous conditions .
Industry:
Mecanismo De Acción
Talaporfin (sodium) is compared with other photosensitizers used in photodynamic therapy, such as:
Porfimer sodium (Photofrin®): An earlier generation photosensitizer with a longer activation wavelength and higher phototoxicity.
Temoporfin (Foscan®): A second-generation photosensitizer with improved tissue penetration and reduced side effects.
Verteporfin (Visudyne®): Used primarily for treating age-related macular degeneration, with a different activation wavelength.
Uniqueness of Talaporfin (sodium):
Comparación Con Compuestos Similares
- Porfimer sodium
- Temoporfin
- Verteporfin
Talaporfin (sodium) stands out due to its unique properties, making it a valuable compound in the field of photodynamic therapy.
Propiedades
Fórmula molecular |
C38H37N5Na4O9 |
|---|---|
Peso molecular |
799.7 g/mol |
Nombre IUPAC |
tetrasodium;(2S)-2-[[2-[(2S,3S,7Z)-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-7-[hydroxy(oxido)methylidene]-2,8,13,18-tetramethyl-3,21-dihydro-2H-porphyrin-5-yl]acetyl]amino]butanedioate |
InChI |
InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,42,51-52H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 |
Clave InChI |
KNFVIJFCQFJAMH-OBJGRMLXSA-J |
SMILES isomérico |
CCC1=C(C2=NC1=CC3=C(/C(=C(/O)\[O-])/C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CCC1=C(C2=NC1=CC3=C(C(=C(O)[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12425509.png)

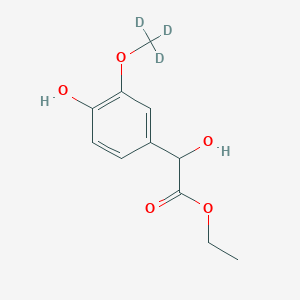
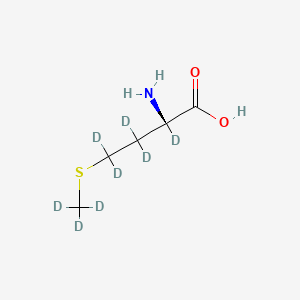
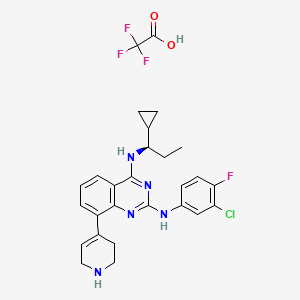
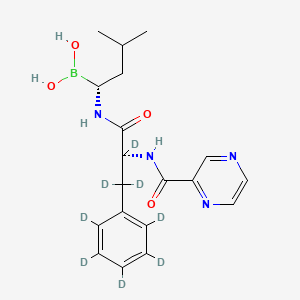
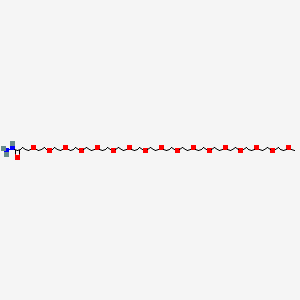

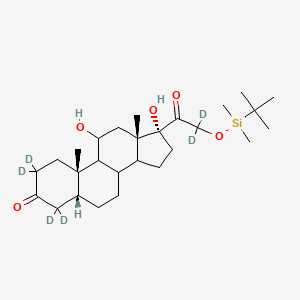
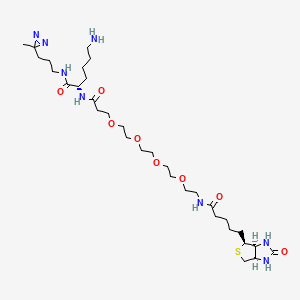
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)

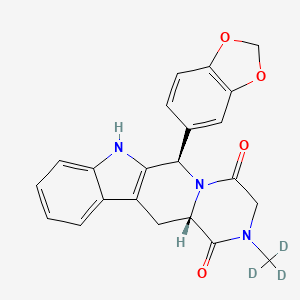
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
